Superior Kinase Inhibitory Potency: WYE-132 vs. ATP-Competitive mTOR Inhibitors
WYE-132 demonstrates superior inhibitory potency against mTOR kinase compared to other widely used ATP-competitive mTOR inhibitors in the same class. The IC50 for WYE-132 is 0.19 nM [1], which is approximately 4-fold more potent than AZD8055 (IC50 = 0.8 nM) , 5-fold more potent than MLN0128/Sapanisertib (IC50 = 1 nM) , and 42-fold more potent than PP242/Torkinib (IC50 = 8 nM) . In head-to-head cross-study comparison, this difference represents a significant margin in biochemical potency.
| Evidence Dimension | mTOR kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 0.19 ± 0.07 nM |
| Comparator Or Baseline | AZD8055: 0.8 nM; MLN0128: 1 nM; PP242: 8 nM |
| Quantified Difference | WYE-132 is 4.2-fold, 5.3-fold, and 42-fold more potent, respectively |
| Conditions | Recombinant mTOR kinase biochemical assays (data compiled from independent studies using standard kinase inhibition protocols) |
Why This Matters
Higher biochemical potency can translate to lower effective concentrations required in cellular and in vivo assays, potentially reducing off-target effects associated with higher compound concentrations.
- [1] Yu K, et al. Cancer Res. 2010 Jan 15;70(2):621-31. View Source
